Cas no 315241-83-9 ((5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one)

(5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one 化学的及び物理的性質
名前と識別子
-
- (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one
- SR-01000473957-1
- F0862-0376
- 315241-83-9
- (5E)-2-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
- (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one
- (5E)-2-(MORPHOLIN-4-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- SR-01000473957
- AKOS001638301
- Z56783379
-
- インチ: 1S/C17H18N2O3S/c1-2-9-22-14-5-3-13(4-6-14)12-15-16(20)18-17(23-15)19-7-10-21-11-8-19/h2-6,12H,1,7-11H2/b15-12+
- InChIKey: XLRRVVKABWCRIT-NTCAYCPXSA-N
- ほほえんだ: S1/C(=C/C2C=CC(=CC=2)OCC=C)/C(N=C1N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 330.10381361g/mol
- どういたいしつりょう: 330.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
(5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0862-0376-2μmol |
(5E)-2-(morpholin-4-yl)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one |
315241-83-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0862-0376-1mg |
(5E)-2-(morpholin-4-yl)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one |
315241-83-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0862-0376-2mg |
(5E)-2-(morpholin-4-yl)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one |
315241-83-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
(5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one 関連文献
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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(5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-oneに関する追加情報
(5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one (CAS No. 315241-83-9): An Overview of a Promising Compound in Medicinal Chemistry
(5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one (CAS No. 315241-83-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one is characterized by a thiazolone core linked to a morpholine ring and a substituted phenylmethylidene group. The presence of these functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for drug development. The morpholine ring is known for its ability to enhance solubility and bioavailability, while the substituted phenylmethylidene group contributes to the compound's overall stability and biological activity.
The synthesis of (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves several steps. One common approach is the condensation of 2-morpholinothiazolidinone with 4-(allyloxy)benzaldehyde in the presence of a suitable catalyst. This reaction yields the desired product with high yield and purity. Recent advancements in synthetic methods have focused on optimizing reaction conditions to improve efficiency and reduce by-products. For instance, the use of green solvents and catalysts has been explored to make the synthesis more environmentally friendly.
One of the key areas of research for (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one is its antimicrobial activity. Studies have shown that this compound exhibits potent inhibitory effects against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism. These findings have significant implications for the development of new antibiotics to combat multidrug-resistant infections.
In addition to its antimicrobial properties, (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one has also been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory activity makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the anticancer activity of (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including DNA damage and mitochondrial dysfunction. The selective cytotoxicity against cancer cells without significant toxicity to normal cells suggests that it could be developed into a novel anticancer agent with improved safety profiles.
Recent research has also explored the potential use of (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-1-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one in combination therapy. Studies have shown that when used in conjunction with existing drugs such as doxorubicin or cisplatin, this compound can enhance therapeutic efficacy while reducing side effects. This synergistic effect highlights the importance of exploring combination therapies to improve treatment outcomes for patients with complex diseases.
The pharmacokinetic properties of (5E)-2-(morpholin-4-yl)-5-{4-(prop-2-en-yloxy)phenylmethylidene}-4,5-dihydro-1,3-thiazol-4-one have been extensively studied to understand its behavior in biological systems. In vivo studies have demonstrated that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
To further advance the development of (5E)-2-(morpholin-4-yl)-5-{4-< strong>(prop- strong>< strong>2- strong>< strong=en- strong>y lox y ) phe ny lm eth y lid en e strong >} -< strong > 0ne strong > (CAS No . 3 1 0 - y l ) - 0ne (CAS No . 0ne (CAS No . - y l ) - - y l ) - - y l ) - - y l ) - - y l ) - - y l ) - - y l ) - - y l ) - - y l ) -, preclinical studies are currently underway to evaluate its safety and efficacy in animal models. These studies will provide valuable insights into the potential clinical applications of this compound.
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